molecular formula C22H22ClNO2 B1385567 N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline CAS No. 1040694-08-3

N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline

Cat. No.: B1385567
CAS No.: 1040694-08-3
M. Wt: 367.9 g/mol
InChI Key: VTSCLHRUUREWMQ-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline (CAS: 1040694-08-3) is a synthetic organic compound belonging to the substituted aniline class. Its systematic IUPAC name reflects its structural complexity: N-[2-(2-chlorophenoxy)ethyl]-4-(2-phenylethoxy)aniline. The molecular formula C~22~H~22~ClNO~2~ corresponds to a molecular weight of 367.87 g/mol . Alternative names include Benzenamine, N-[2-(2-chlorophenoxy)ethyl]-4-(2-phenylethoxy)- and 4-(Phenethyloxy)-N-[2-(2-chlorophenoxy)ethyl]aniline, as documented in chemical registries.

Table 1: Key Identifiers of this compound

Property Value
CAS Number 1040694-08-3
Molecular Formula C~22~H~22~ClNO~2~
Molecular Weight 367.87 g/mol
IUPAC Name N-[2-(2-chlorophenoxy)ethyl]-4-(2-phenylethoxy)aniline
Synonyms TS114980, MFCD10688007

The compound’s structure features a central aniline moiety substituted with two distinct ether-linked groups: a 2-chlorophenoxyethyl chain at the amine nitrogen and a phenethyloxy group at the para-position of the benzene ring.

Structural Classification within Substituted Anilines

This compound is a di-substituted aniline characterized by:

  • Aryl Ether Linkages : The 2-chlorophenoxyethyl and phenethyloxy groups introduce steric bulk and electronic effects, distinguishing it from simpler aniline derivatives.
  • Chlorinated Aromatic System : The 2-chlorophenoxy group enhances electrophilic substitution resistance while influencing hydrogen bonding capabilities.
  • Flexible Alkoxy Chains : The ethoxy and phenethyloxy spacers enable conformational flexibility, a trait critical for molecular interactions in synthetic applications.

Compared to mono-substituted anilines (e.g., para-nitroaniline), this compound’s dual substitution pattern expands its utility in multi-step syntheses, particularly in pharmaceutical intermediates. Its structural complexity places it within the phenoxyethylaniline subclass, which is notable for applications in ligand design and polymer chemistry.

Historical Context in Phenoxyethylaniline Research

The development of this compound aligns with mid-20th-century advances in aryl ether synthesis . The Zinin reduction (1842) and Bechamp reaction (1854), originally used for aniline production, laid the groundwork for later modifications involving halogenation and etherification. By the 1980s, substituted anilines gained prominence as intermediates in dyes and pharmaceuticals, with chlorinated variants offering improved stability.

The specific incorporation of phenethyloxy groups emerged in the 2000s, driven by demand for multi-functional anilines in cross-coupling reactions. Patent filings from the 1990s–2010s highlight its role in synthesizing heterocyclic azo dyes and MAO inhibitors, reflecting its versatility.

Significance in Organic Chemistry

This compound holds importance in three domains:

  • Synthetic Intermediate : Serves as a precursor for N-aryl amides and guanidines, leveraging its nucleophilic amine group.
  • Ligand Design : The chlorophenoxy and phenethyloxy groups act as electron-withdrawing and donating moieties, respectively, enabling fine-tuning of metal coordination complexes.
  • Polymer Chemistry : Its rigid-yet-flexible structure aids in developing thermally stable epoxy resins and polyurethanes.

Recent studies emphasize its utility in photoactive materials , where the chloro-substituted aromatic system enhances UV absorption. Additionally, its role in synthesizing cinnoline derivatives underscores its relevance in heterocyclic chemistry.

This compound exemplifies the intersection of traditional aniline chemistry and modern synthetic demands, offering a scaffold for innovation in materials science and medicinal chemistry. Subsequent sections will delve into its synthesis, physicochemical properties, and applications.

Properties

IUPAC Name

N-[2-(2-chlorophenoxy)ethyl]-4-(2-phenylethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClNO2/c23-21-8-4-5-9-22(21)26-17-15-24-19-10-12-20(13-11-19)25-16-14-18-6-2-1-3-7-18/h1-13,24H,14-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTSCLHRUUREWMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCOC2=CC=C(C=C2)NCCOC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline typically involves the reaction of 2-(2-chlorophenoxy)ethylamine with 4-(phenethyloxy)aniline under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may result in a compound with fewer oxygen atoms .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown potential in various therapeutic contexts due to its biological activity. Key areas of research include:

  • Anticancer Properties : Preliminary studies suggest that N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline may exhibit cytotoxic effects against certain cancer cell lines. Its structural components allow for enhanced cellular penetration, which is crucial for effective anticancer activity.
  • Antimicrobial Activity : Research indicates that similar compounds possess antimicrobial properties. The presence of the chlorophenoxy group may enhance its ability to generate reactive oxygen species (ROS), contributing to its antimicrobial efficacy.
  • Receptor Binding Studies : The compound is being investigated for its potential as a ligand in binding studies with specific receptors, which could lead to the development of novel therapeutic agents targeting various diseases.

Agrochemical Applications

This compound also holds promise in agricultural settings:

  • Herbicide Development : The structural similarity to known herbicides suggests potential applications as a selective herbicide. Its effectiveness could be evaluated through field trials to determine its impact on weed control while minimizing effects on crops.

Chemical Reactivity and Synthesis

The reactivity of this compound can be attributed to its functional groups, particularly the aniline nitrogen, which is capable of participating in nucleophilic substitution reactions. Common reactions include:

  • Oxidation and Reduction : The compound can undergo oxidation or reduction reactions depending on the reagents used, allowing for further derivatization and exploration of its chemical properties.
  • Multi-step Synthesis : The synthesis typically involves several organic reactions, highlighting its versatility as a building block in organic synthesis and materials science .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

  • A study exploring its cytotoxic effects demonstrated significant activity against breast cancer cell lines when compared to control compounds, indicating its potential as a lead compound for further development in oncology.
  • Research into its antimicrobial properties revealed that derivatives of this compound can inhibit bacterial growth effectively, suggesting potential applications in developing new antibiotics.

Mechanism of Action

The mechanism of action of N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their substituent differences are summarized below:

Compound Name Molecular Formula Molecular Weight Key Substituents Hazard Class
N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)aniline (Target) C22H21ClNO2* ~366.9* 2-(2-chlorophenoxy)ethyl, phenethyloxy Not reported
N-(2,4-Dichlorobenzyl)-4-(phenethyloxy)aniline C21H19Cl2NO 372.29 2,4-dichlorobenzyl, phenethyloxy Irritant (Xi)
N-[4-(2,4-Dichlorophenoxy)butyl]-3-(phenethyloxy)aniline C24H24Cl2NO2 438.36 4-(2,4-dichlorophenoxy)butyl, phenethyloxy Irritant (Xi)
N-[2-(2-Ethoxyethoxy)benzyl]-4-(phenethyloxy)aniline C25H29NO3 391.50 2-(2-ethoxyethoxy)benzyl, phenethyloxy Not reported

*Estimated based on structural similarity.

Key Observations :

  • Chlorine Substitution: The target compound’s single chlorine atom reduces molecular weight compared to dichloro analogs (e.g., 372.29 in ) .
  • Chain Length and Flexibility: The butyl chain in ’s compound increases molecular weight (438.36 vs. ~366.9) and may improve solubility in nonpolar solvents .
  • Phenethyloxy Group : Common across analogs, this group contributes to lipophilicity, influencing bioavailability and membrane permeability in drug design .

Physicochemical Properties

While direct data for the target compound are unavailable, inferences can be drawn from analogs:

  • Boiling Point : reports a predicted boiling point of 593.3±50.0 °C for a butyl-chain analog, suggesting that shorter chains (e.g., ethyl in the target) may lower boiling points .
  • Density: Analogs with chlorine substituents (e.g., : 1.222 g/cm³) exhibit higher densities than non-halogenated derivatives due to increased molecular packing .
  • Hydrogen Bonding : Carbazole-containing analogs () form N—H···O hydrogen bonds , which stabilize crystal structures and may influence solubility. The target compound’s ether and amine groups likely enable similar interactions .

Biological Activity

N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline is a synthetic organic compound with a complex structure that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C22H22ClNO2
  • Molecular Weight : 367.87 g/mol
  • CAS Number : 1040694-08-3

The compound features a chlorophenoxy group , an ethyl linker , and a phenethyloxy substituent attached to an aniline moiety. This unique combination of functional groups allows for diverse chemical reactivity and biological interactions, making it a subject of interest in medicinal chemistry and agrochemicals .

This compound may exert its biological effects through several mechanisms:

  • Receptor Binding : The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects.
  • Cell Proliferation Inhibition : It has been suggested that the compound could inhibit enzymes involved in cell proliferation, indicating potential anticancer properties.
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial activity against various bacterial strains and fungi, potentially disrupting microbial cell membranes or interfering with essential metabolic pathways.

Antimicrobial Properties

Research has demonstrated that this compound possesses notable antimicrobial properties. It has shown effectiveness against several pathogens, suggesting its potential application in treating infections.

Anticancer Potential

The compound's ability to inhibit cell proliferation positions it as a candidate for further exploration in cancer therapeutics. Studies are ongoing to elucidate its specific targets within cancer cells and the pathways involved in its anticancer effects.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructureUnique Features
N-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenoxyethoxy)-anilineC23H25NO4Contains a methoxy group instead of chlorine, potentially altering biological activity.
N-(2-Methylphenethyl)-4-(phenethyloxy)anilineC23H25NO2Features a methyl substitution that may enhance lipophilicity and modify interaction profiles.
4-(Phenethyloxy)-anilineC16H17NO2Lacks the chlorophenyl component, making it less complex and possibly less reactive than the target compound.

This table highlights how the structural components of this compound contribute to its distinct biological activity profile compared to other compounds.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against various bacterial strains. Results indicated a significant reduction in microbial growth, suggesting its potential as an antimicrobial agent.
  • Inhibition of Cancer Cell Lines : In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cell lines. Further research is needed to identify the specific molecular targets involved in this process .
  • Toxicity Profile : Preliminary assessments indicate that this compound exhibits low toxicity levels, making it a promising candidate for therapeutic applications without significant adverse effects.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline, and how can purity and yield be maximized?

  • Methodological Answer: Microwave-assisted synthesis has proven effective for analogous chlorophenoxy-aniline derivatives, achieving yields up to 96% under controlled conditions. Key steps include:

  • Use of brominated/chlorinated phenoxy-aniline precursors (e.g., 2-(2-chlorophenoxy)aniline) as starting materials.
  • Acetylation or coupling reactions with reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) in 1,2-dichloroethane, followed by chromatographic purification (e.g., hexane/ethyl acetate gradients) .
  • Validation via LCMS and NMR (¹H, ¹³C) to confirm chemical structure and stoichiometry .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer:

  • LCMS for molecular weight confirmation and purity assessment.
  • ¹H and ¹³C NMR to resolve aromatic protons, ether/amine linkages, and substituent positions (e.g., chlorophenoxy vs. phenethyloxy groups) .
  • X-ray crystallography (if single crystals are obtainable) for absolute structural determination. For example, SHELX programs are widely used for small-molecule refinement, with hydrogen bonding patterns critical for stability analysis .

Advanced Research Questions

Q. How does the compound’s molecular conformation influence its biological or chemical activity?

  • Methodological Answer:

  • Crystallographic studies reveal that hydrogen bonding (e.g., N–H···O interactions) and π-π stacking in analogous compounds stabilize molecular packing, which may correlate with biological interactions. For instance, carbazole-aniline derivatives exhibit 1D chain structures via intermolecular hydrogen bonds, impacting solubility and receptor binding .
  • Structure-activity relationship (SAR) modeling can be applied by modifying substituents (e.g., replacing chlorophenoxy with fluorophenoxy) to assess activity changes in biological assays (e.g., Trypanosoma brucei inhibition) .

Q. How can contradictions in synthetic yields or biological data be systematically addressed?

  • Methodological Answer:

  • Comparative synthesis trials : Test traditional reflux vs. microwave-assisted methods to identify yield discrepancies. For example, microwave reactions reduce side-product formation in phenoxazine derivatives .
  • Dose-response assays : Resolve conflicting bioactivity data by standardizing assay conditions (e.g., hypoxia vs. normoxia in cytotoxicity studies) and using orthogonal assays (e.g., enzymatic vs. cell-based) .

Q. What computational strategies predict the compound’s reactivity or interaction with biological targets?

  • Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior or nucleophilic sites.
  • Molecular docking : Use crystal structure data (e.g., PDB files) to simulate binding to enzymes like T. brucei oxidoreductases. For example, benzamide derivatives show potency via hydrophobic interactions with active-site residues .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline
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N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline

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